1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Stereochemistry Cost comparison Procurement economics

The compound 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3) is a racemic, orthogonally protected 4-aminopiperidine building block featuring an N-Boc protecting group and a C-3 ethyl ester. With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g mol⁻¹, it occupies a critical niche in medicinal chemistry as a conformationally constrained diamine scaffold.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 932035-01-3
Cat. No. B1532126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
CAS932035-01-3
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3
InChIKeyORRVKLSXTZZGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3) — Racemic N-Boc-4-Aminopiperidine-3-Carboxylate Ethyl Ester Intermediate Procurement Profile


The compound 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3) is a racemic, orthogonally protected 4-aminopiperidine building block featuring an N-Boc protecting group and a C-3 ethyl ester [1]. With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g mol⁻¹, it occupies a critical niche in medicinal chemistry as a conformationally constrained diamine scaffold [1]. The compound is catalogued under the product family of Protein Degrader Building Blocks, indicating its established utility in the assembly of bifunctional PROTAC molecules [2]. Vendors such as Bidepharm provide standard purity specifications of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC spectra .

Why 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Cannot Be Replaced by Closest Analogs in Synthetic Application Pipelines


The four-substituent pattern on the piperidine ring creates subtle but decisive reactivity differences that preclude simple interchange with close analogs. Replacing the ethyl ester with a methyl ester (e.g., CAS 1620128-54-2) alters the steric bulk and lipophilicity at the C-3 position, shifting the XLogP3 from 1.1 to ~0.7 and modifying the hydrolytic stability of the ester [1]. Substituting the N-Boc group with an N-benzyl protecting group (e.g., 1-benzyl 3-methyl analog, CAS 2639539-71-0) changes the orthogonal deprotection strategy from acidic (TFA) to hydrogenolytic conditions, which is incompatible with substrates containing reduction-sensitive functionalities . The racemic nature of CAS 932035-01-3 is a deliberate choice: the single-enantiomer analogs—(3R,4R) CAS 388108-34-7 and (3S,4S)—command 3- to 10-fold price premiums and are justified only when downstream chiral induction or stereochemical SAR interrogation is required . These orthogonal protection and stereochemical attributes mean that direct substitution without revalidation risks both synthetic failure and budget overruns.

Quantitative Differentiation Evidence for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3) Against Top Comparators


Racemic vs. Enantiomerically Pure Forms: Cost-Efficiency and Downstream Versatility

CAS 932035-01-3 is supplied as a racemic mixture (unspecified stereochemistry), whereas the single-enantiomer analogs—(3R,4R) CAS 388108-34-7 and (3S,4S)—are sold as defined stereoisomers. The racemic form typically lists at 30–50% of the cost of the enantiopure forms on a per-gram basis from major suppliers . For achiral downstream transformations, the racemate delivers equivalent synthetic performance without the premium, enabling cost-effective scale-up of early-stage medicinal chemistry libraries where chirality is introduced at a later step .

Stereochemistry Cost comparison Procurement economics

Synthetic Route Benchmarking: 72% Yield via Reductive Amination of 1-Boc-4-oxo-3-piperidinecarboxylate

A published synthetic route for CAS 932035-01-3 proceeds from commercially available 1-Boc-4-oxo-3-piperidinecarboxylic acid ethyl ester via reductive amination, achieving an isolated yield of approximately 72% . In contrast, the analogous cis-stereoisomer (CAS 264229-35-8) requires stereoselective reduction conditions that often result in lower yields (reported 50–65% range) or require chiral auxiliaries or enzymatic resolution steps, increasing both step count and cost . The robust 72% yield for the racemic trans product makes it the preferred entry point when the trans relative configuration is desired.

Synthetic yield Reductive amination Route scalability

Purity Specification and Batch QC: 95% with Triple-Analytical Verification (NMR, HPLC, GC)

CAS 932035-01-3 as supplied by Bidepharm carries a standard purity specification of ≥95% and includes batch-specific certificates of analysis incorporating NMR, HPLC, and GC data . Many generic analogs (e.g., 1-Benzyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate, CAS 2639539-71-0) are offered at similar nominal purity but often without the same breadth of orthogonal analytical characterization; NMR-only or HPLC-only certificates are common, increasing the risk of undetected impurities that can compromise subsequent coupling reactions . The triple-analytical package provides assurance of both chemical purity (HPLC) and structural identity (NMR) with residual solvent analysis (GC), meeting the documentation standards required for publishable or patent-track synthetic protocols.

Purity specification Quality control Batch consistency

Physicochemical Descriptors: Balanced LogP and Solubility Profile Relative to Methyl and Benzyl Esters

The computed XLogP3 of CAS 932035-01-3 is 1.1, with an ESOL-based aqueous solubility estimate of 3.84 mg mL⁻¹ (LogS = –1.85) [1]. The methyl ester analog (cis, CAS 1620128-54-2) is more polar (XLogP3 ~0.7) and may exhibit different partitioning behavior in liquid-liquid extractions. The benzyl ester analog (CAS 2639539-71-0) has a substantially higher logP (estimated >2.5) and reduced aqueous solubility, complicating aqueous workups. The tert-butyl / ethyl combination thus occupies an intermediate hydrophobicity window that balances organic-phase reactivity with aqueous-phase handling, an advantage in standard medicinal chemistry workflows [2].

Lipophilicity Solubility Physicochemical properties

Functional Classification: Catalogued as a Protein Degrader Building Block for PROTAC Assembly

Commercially, CAS 932035-01-3 is explicitly categorized under 'Protein Degrader Building Blocks' by Aladdin Scientific [1]. This classification signals pre-validated utility in PROTAC linker construction, where the orthogonal Boc and ethyl ester groups enable sequential conjugation to E3 ligase ligands and target-protein ligands. Competing scaffolds such as the N-benzyl-protected analog (CAS 2639539-71-0) lack this recognized application categorization and require a hydrogenolysis deprotection step incompatible with many common PROTAC warheads (e.g., thalidomide-based cereblon ligands) that contain reduction-sensitive functionalities .

PROTAC Targeted protein degradation Bifunctional linker

Optimal Application Scenarios for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Based on Quantitative Evidence


Cost-Efficient Parallel Library Synthesis of 4-Aminopiperidine-Based Kinase Inhibitor Leads

When synthesizing focused libraries of 50–200 analogs around a 4-aminopiperidine kinase inhibitor scaffold, the racemic nature and 72% entry yield of CAS 932035-01-3 support economical procurement. The 2–10× cost advantage over single-enantiomer forms (Evidence Item 1) permits larger-scale library production within fixed budgets, while the balanced LogP (1.1) ensures consistent solubility and extraction behavior across diverse analog sets (Evidence Item 4).

PROTAC Linker Construction with Orthogonal Boc/Ethyl Ester Deprotection

CAS 932035-01-3 is the preferred piperidine core for assembling PROTACs when the synthetic strategy demands acid-labile Boc deprotection (TFA) followed by ethyl ester hydrolysis (LiOH) or direct amidation. Its explicit classification as a Protein Degrader Building Block (Evidence Item 5) and the triple-analytical QC package (Evidence Item 3) ensure that each batch meets the purity threshold required for multi-component bifunctional molecule assembly, minimizing the risk of cross-reactivity from uncharacterized impurities.

Scale-Up Feasibility Assessment for Pre-IND Route Scouting

The 72% synthetic yield benchmark (Evidence Item 2) from a commercially available ketone starting material provides a realistic baseline for process chemistry teams evaluating the scalability of 4-aminopiperidine-containing drug candidates. Compared to cis-isomer routes that may require chiral resolution (50–65% yield without specialized technology), the trans racemate route offers a more favorable mass balance and lower projected cost of goods (COGS) at the 100-gram to kilogram scale, justifying early selection for candidates where trans stereochemistry aligns with the pharmacophore model.

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